molecular formula C26H40O8 B1678159 Neoandrographolide CAS No. 27215-14-1

Neoandrographolide

Cat. No. B1678159
CAS RN: 27215-14-1
M. Wt: 480.6 g/mol
InChI Key: YGCYRQKJYWQXHG-RDNQFMDVSA-N
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Description

Neoandrographolide is a major diterpenoid isolated from Andrographis paniculata NEES (AP), a shrub belonging to the Acanthaceae family . It exhibits antihepatotoxic effect against carbon tetrachloride-induced hepatotoxicity .


Synthesis Analysis

Neoandrographolide (NAG), a diterpenoid compound, is the major secondary metabolite responsible for the antiviral property of A. alata . Geranylgeranyl pyrophosphate (GGPP) is the precursor from which several important diterpenoids, including NAG, are synthesized .


Molecular Structure Analysis

The molecular formula of Neoandrographolide is C26H40O8 . It is a colorless column crystal that has been isolated from the stem and leaves of Andrographis paniculata .


Chemical Reactions Analysis

Chromatographic analysis plays an important role for the quantification of markers in any drug or formulation . Andrographolide, dehydroandrographolide and neoandrographolide were further quantified as marker substances .


Physical And Chemical Properties Analysis

The molecular weight of Neoandrographolide is 480.59 g/mol . It is soluble in methanol, ethanol, acetone, and pyridine and slightly soluble in chloroform and water but insoluble in ether and petroleum ether .

Scientific Research Applications

Anti-Inflammatory Applications

Neoandrographolide, as a major phytoconstituent of diterpene lactones in Andrographis paniculata, has shown promising anti-inflammatory activities . This makes it a potential candidate for the treatment of diseases where inflammation plays a key role.

Antidiabetic Applications

The World Health Organization (WHO) has recognized the antidiabetic activities of Neoandrographolide . This suggests its potential use in managing diabetes and related complications.

Antimalarial Applications

Neoandrographolide has been found to exhibit antimalarial activities . This could be significant in the development of new treatments for malaria, a disease that affects millions of people worldwide.

Anticancer Applications

Research has indicated that Neoandrographolide possesses anticancer properties . This opens up possibilities for its use in cancer therapy, particularly in targeting specific cancer cells.

Antifungal and Antibacterial Applications

Neoandrographolide has demonstrated both antifungal and antibacterial activities . This suggests its potential use in treating various fungal and bacterial infections.

Antioxidant Applications

Neoandrographolide-rich fractions of Andrographis paniculata have shown potential antioxidant activities . Antioxidants are crucial in protecting the body from damage by free radicals, thus this application could have wide-ranging health benefits.

COVID-19 Treatment Applications

Recent studies have revealed that Neoandrographolide showed promising activities against SARS-CoV-2, the virus causing COVID-19 . This suggests its potential as a source of lead compounds for COVID-19 drug discovery.

Mechanism of Action

Target of Action

Neoandrographolide, a derivative of andrographolide, is a bioactive compound found in the plant Andrographis paniculata . It has been reported to have significant anti-inflammatory effects . The primary targets of neoandrographolide include transcription factors such as NF-κB, AP-1, HIF-1, and signaling pathways such as PI3K/Akt, MAPK, and JAK/STAT . These targets play crucial roles in inflammation and immune response.

Mode of Action

Neoandrographolide interacts with its targets to suppress inflammation and cytokine expression, including TNF-α, IL-1β, and IL-6 . It has been demonstrated to inhibit TNF-α and IL-1β production in cell-based assays . Furthermore, neoandrographolide derivatives have shown promising antibacterial activity, with molecular modeling studies identifying probable binding modes on bacterial targets .

Biochemical Pathways

Neoandrographolide affects several biochemical pathways. It has been reported to regulate the NF-κB signaling pathway, which plays a critical role in immune and inflammatory responses . Additionally, it has been found to inhibit GSK-3β activity and activate the Wnt/β-catenin pathway, which are involved in neuroprotection .

Pharmacokinetics

A study has reported that a dealkenylated derivative of neoandrographolide exhibited hepatoprotective properties, cholesterol synthesis and absorption inhibition, and β-glucuronidase inhibition activity . These properties suggest that modifications to the neoandrographolide structure could potentially improve its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of neoandrographolide’s action include the suppression of inflammation and cytokine expression, inhibition of bacterial growth, and neuroprotection . These effects contribute to its potential therapeutic applications in treating various diseases, including inflammatory conditions, bacterial infections, and neurodegenerative disorders.

Action Environment

Environmental factors can influence the action, efficacy, and stability of neoandrographolide. For instance, plant density and harvest time have been found to affect the yield and content of andrographolide, a related compound, in Andrographis paniculata Such factors could potentially also influence the production and efficacy of neoandrographolide

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The extracts of medicinal plants possess medicinal properties and have been used for years for curing viral, bacterial, fungal, and other diseases . Thus, future directions for developing pharmaceutical preparations need more extensive and comprehensive pharmacological experimental evidence and a clear mechanism and target organ of andrographolide .

properties

IUPAC Name

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYRQKJYWQXHG-RDNQFMDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904895
Record name Neoandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neoandrographolide

CAS RN

27215-14-1
Record name Neoandrographolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27215-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neoandrographolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neoandrographolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOANDROGRAPHOLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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